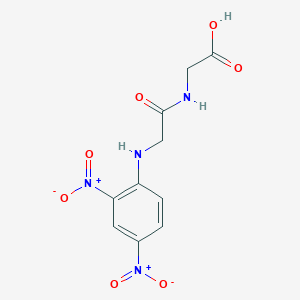![molecular formula C48H54N2O8 B13998767 N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine CAS No. 5429-87-8](/img/structure/B13998767.png)
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is an organic compound characterized by the presence of two 4-methoxyphenyl groups attached to a central nitrogen atom, which is further bonded to a dibutyl-ethane-1,2-diamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine typically involves the reaction of 4-methoxybenzyl chloride with N,N-dibutyl-ethane-1,2-diamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Similar structure with a naphthalene core instead of the ethane-1,2-diamine moiety.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar 4-methoxyphenyl group but with different substituents on the nitrogen atom.
Uniqueness
N-[Bis(4-methoxyphenyl)methyl]-N,N-dibutyl-ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutyl-ethane-1,2-diamine moiety provides flexibility and potential for various chemical modifications, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
5429-87-8 |
|---|---|
Formule moléculaire |
C48H54N2O8 |
Poids moléculaire |
786.9 g/mol |
Nom IUPAC |
N-[bis(4-methoxyphenyl)methyl]-N',N'-dibutylethane-1,2-diamine;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H38N2O2.C23H16O6/c1-5-7-18-27(19-8-6-2)20-17-26-25(21-9-13-23(28-3)14-10-21)22-11-15-24(29-4)16-12-22;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h9-16,25-26H,5-8,17-20H2,1-4H3;1-10,24-25H,11H2,(H,26,27)(H,28,29) |
Clé InChI |
OBCLXGMJILBJBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCNC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-bis(4-chlorophenyl)-2,2,2-trifluoroethyl]acetamide](/img/structure/B13998686.png)

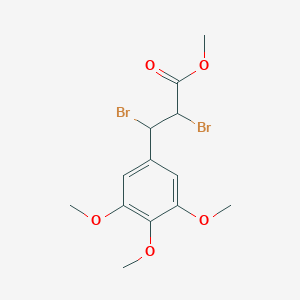
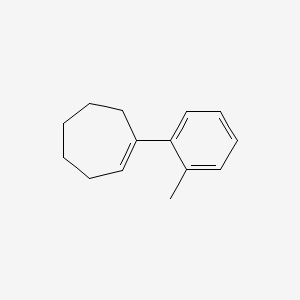
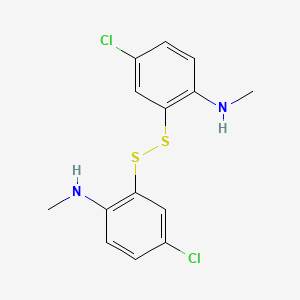
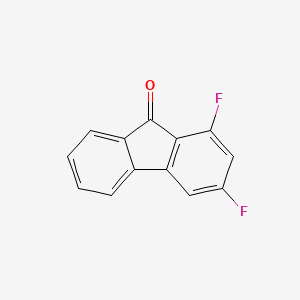
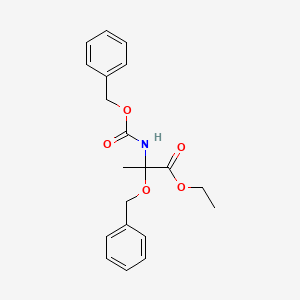

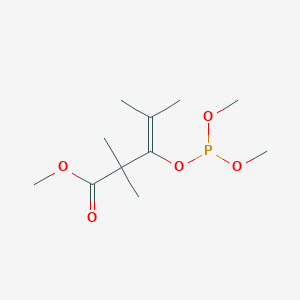
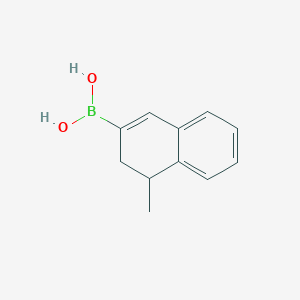
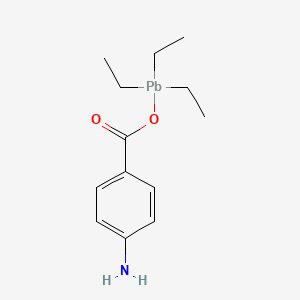
![5-[Methyl-[4-[methyl-(5-oxo-3,4-dihydropyrrol-2-yl)amino]but-2-ynyl]amino]-3,4-dihydropyrrol-2-one](/img/structure/B13998751.png)

